molecular formula C₁₉H₁₉D₃Cl₃NO₄ B1146935 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 CAS No. 1246820-72-3

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3

Cat. No. B1146935
M. Wt: 437.76
InChI Key:
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Description

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 (N-TECN-d3) is an organochlorine compound that was first synthesized in the laboratory in the 1950s. It has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a tracer molecule in biochemical and physiological studies. In addition, N-TECN-d3 has been used to investigate the mechanisms of action of various drugs and as a tool for studying the biochemical and physiological effects of drugs.

Scientific Research Applications

Protection and Deprotection of Amino Groups

  • The 2,2,2-trichloroethoxycarbonyl (Troc) group has been used as a protecting group for aminoacridines, addressing the challenge of protecting aromatic amines. The introduction of butoxycarbonyl (Boc) moieties as temporary protecting groups resolves the issue of significant 2,2-dichloroethoxy-carbonyl (Dioc) by-product formation during deprotection (Zeghida & Demeunynck, 2007).

Catalysis and Nitrene Insertion

  • Cobalt(II)-catalyzed intermolecular nitrene insertion using 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) has been demonstrated. Co(II)(TPP) acted as an efficient catalyst for the selective amination of various benzylic C−H bonds, forming Troc-protected amines with nitrogen gas as the sole byproduct (Lu et al., 2010).

Oxidative C-H Amination

  • N-trichloroethoxysulfonyl-protected ureas and guanidines undergo oxidative C-H amination effectively, particularly for tertiary and benzylic-derived substrates. The use of the electron-withdrawn 2,2,2-trichloroethoxysulfonyl (Tces) protecting group, along with a commercial catalyst and toluene as solvent, has been shown to be effective, highlighting the potential applications in synthesizing natural products and therapeutically relevant molecules (Kim et al., 2006).

Detection of Carbonyl Compounds

  • The use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) as a molecular probe for trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in water samples has been reported, providing sensitive detection with very low limits of detection and quantification (Houdier et al., 2000).

Amidation/Cyclization

  • An Ir(III)-catalyzed direct C-H amidation/cyclization using 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) as the aminocarbonyl source is efficient and highly regioselective. It aids in the production of various functionalized quinazoline-2,4(1H,3H)-diones, which are crucial building blocks and synthetic intermediates for biologically and medicinally important compounds (Zhang et al., 2016).

properties

IUPAC Name

ethyl (1R,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHGBHOTGMYPHH-XRCRJJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858514
Record name Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3

CAS RN

1246820-72-3
Record name Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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